molecular formula C13H19NO2S B515270 Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329222-97-1

Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B515270
M. Wt: 253.36g/mol
InChI Key: PMEGAOJOWAZQLA-UHFFFAOYSA-N
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Description

“Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a compound that belongs to the class of thiophene derivatives . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often include condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Transformations

Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, belonging to the class of benzothiazole derivatives, has seen significant interest in scientific research due to its potential in various applications. Recent advancements have highlighted innovative synthesis methods and transformations of benzothiazole derivatives, showcasing their importance in drug discovery and material science. These compounds are recognized for their bioactivity, offering a foundation for developing new pharmaceuticals and materials. The exploration into the chemistry of 2-amino and 2-mercapto substituted benzothiazoles has led to the development of new synthetic approaches that prioritize atom economy and green chemistry principles, making these compounds valuable for organic and organoelement synthesis (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Biomedical Applications

In the biomedical field, the structural characteristics of benzothiazole derivatives, including Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have been the focal point of research due to their potential therapeutic applications. Studies have indicated the versatility of these compounds in acting as frameworks for the development of drugs targeting a wide range of diseases. Their ability to interact with various biological targets due to the presence of the nitrogen-sulphur axis makes them promising candidates for antiviral, antitumor, antimicrobial, and anti-inflammatory therapies. The exploration of heteroaryl-substituted nucleobases and nucleosides, which includes the use of benzothiazole derivatives, underlines the significance of these compounds in medicinal chemistry, offering insights into their mechanism of action and potential use in drug design (T. Ostrowski, 2022).

Material Science

Benzothiazole derivatives, including Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, have also found applications in material science, particularly in the development of novel materials with enhanced properties. Their unique chemical structure allows for extensive modification, enabling the synthesis of materials with specific characteristics. These compounds have been incorporated into polymers, coatings, and electronic materials, demonstrating their versatility and potential in improving material performance. The ongoing research into the synthesis and application of benzothiazole derivatives in material science aims to exploit their properties for creating innovative materials with broad applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “Propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” could be in the development of new biologically active compounds.

properties

IUPAC Name

propan-2-yl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-7(2)16-13(15)11-9-5-4-8(3)6-10(9)17-12(11)14/h7-8H,4-6,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEGAOJOWAZQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101134904
Record name 1-Methylethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methyl-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid isopropyl ester

CAS RN

329222-97-1
Record name 1-Methylethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329222-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4,5,6,7-tetrahydro-6-methylbenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101134904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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